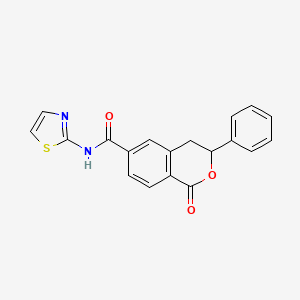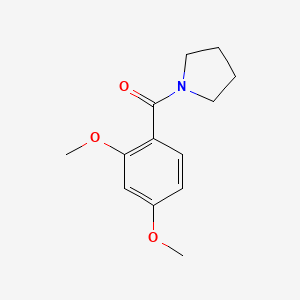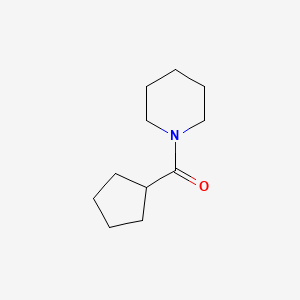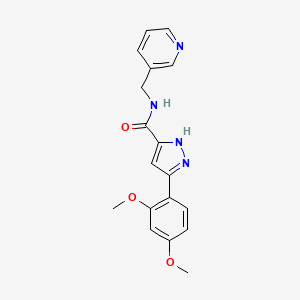
N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide, also known as CPP-115, is a compound that has gained attention for its potential as a treatment for various neurological disorders. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that works by inhibiting the enzyme GABA transaminase. CPP-115 has been shown to be a more potent inhibitor of GABA transaminase than vigabatrin, and it has been studied for its potential to treat conditions such as addiction, anxiety, and depression.
作用機序
N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA. By inhibiting this enzyme, N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide increases the levels of GABA in the brain, which can have a calming effect and reduce the likelihood of seizures. Additionally, increased GABA levels have been associated with reduced anxiety and improved mood.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to increasing GABA levels, it has been shown to increase the levels of several other neurotransmitters, including dopamine, norepinephrine, and serotonin. These effects may be responsible for its ability to reduce drug-seeking behavior and improve mood.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide in lab experiments is its specificity for GABA transaminase. This allows researchers to study the effects of GABA inhibition without affecting other enzymes or neurotransmitters. However, one limitation of using N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
将来の方向性
There are several potential future directions for research on N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide. One area of interest is its potential as a treatment for alcohol addiction, as it has been shown to reduce alcohol consumption in animal models. Additionally, there is interest in studying the effects of N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide on cognitive function, particularly in conditions such as Alzheimer's disease. Finally, there is potential for N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide to be used in combination with other drugs to enhance their effectiveness, particularly in the treatment of addiction.
合成法
The synthesis of N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide involves several steps, starting with the reaction of cyclohexylamine with ethyl chloroacetate to form N-cyclohexyl-2-chloroacetamide. This intermediate is then reacted with piperazine and sodium hydride to form N-cyclohexyl-2-(4-piperazin-1-yl)acetamide. Finally, this compound is acylated with propanoyl chloride to form N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide.
科学的研究の応用
N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide has been the subject of several scientific studies, particularly in the field of addiction research. It has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine addiction. N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide has also been studied for its potential to treat anxiety and depression, as well as for its effects on cognitive function.
特性
IUPAC Name |
N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-2-15(20)18-10-8-17(9-11-18)12-14(19)16-13-6-4-3-5-7-13/h13H,2-12H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHUMSSPPJBPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Isoquinolinecarboxamide,1,2-dihydro-n-[2-(6-methoxy-1h-indol-3-yl)ethyl]-1-oxo-](/img/structure/B7543384.png)

![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)

![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid](/img/structure/B7543444.png)

![(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7543461.png)

![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)



![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)